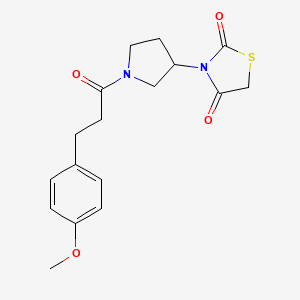

3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBWOLAAGWWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatase 1B

Recent studies have identified compounds similar to thiazolidine-2,4-dione derivatives as potential PTP1B inhibitors. These inhibitors are crucial for managing insulin signaling pathways, thus offering therapeutic benefits for diabetes management. For instance, a series of thiazolidine derivatives were synthesized and tested for their PTP1B inhibitory activity, revealing half-maximal inhibitory concentration (IC50) values ranging from 0.41 μM to 4.68 μM .

Case Study : In a notable study, the compound MY17 was highlighted for its potent PTP1B inhibitory activity (IC50 = 0.41 μM). This compound demonstrated the ability to alleviate insulin resistance in HepG2 cells by enhancing the expression of phosphorylated insulin receptor substrates and protein kinase B .

Antidiabetic Activity

The antidiabetic properties of thiazolidine derivatives have been extensively explored. The inhibition of PTP1B leads to improved insulin sensitivity, making these compounds valuable in developing new antidiabetic agents. The structure-activity relationship (SAR) studies indicate that modifications in the pyrrolidine and thiazolidine moieties can significantly enhance biological activity .

Summary of Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Study on MY17 | Potent PTP1B inhibitor | 0.41 μM |

| General SAR analysis | Variations in structure enhance activity | Ranges from 0.41 μM to 4.68 μM |

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrrolidine ring and thiazolidine-2,4-dione moiety are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways .

Comparison with Similar Compounds

Substituent-Driven Activity

- 4-Methoxyphenylpropanoyl vs.

- Pyrrolidine vs.

Pharmacological Potential

- Kinase Inhibition: YPC-21440 demonstrates potent Pim kinase inhibition (IC₅₀ <100 nM) due to its imidazopyridazine moiety, whereas the target compound’s pyrrolidine-propanoyl structure may favor alternate kinase targets (e.g., Raf/MEK/ERK) based on analog [302] in .

- Enzyme Modulation : The nitrobenzylidene derivatives (5a–k) show strong aldose reductase inhibition, suggesting that electron-withdrawing groups enhance enzyme binding. The target compound’s 4-methoxy group, being electron-donating, may shift activity toward anti-inflammatory or anticancer targets .

Biological Activity

3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, also known by its CAS number 1798513-35-5, is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazolidines known for their diverse pharmacological properties, including antidiabetic, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is with a molecular weight of 348.4 g/mol. The compound features a thiazolidine core structure that is crucial for its biological activity.

Synthesis

The synthesis of thiazolidine derivatives typically involves the condensation of carbonyl compounds with thioketones or thioureas under acidic or basic conditions. For this specific compound, a multi-step synthesis involving the reaction of 4-methoxyphenyl propanoyl derivatives with pyrrolidine and subsequent cyclization to form the thiazolidine ring is employed.

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. A study highlighted the cytotoxic effects of various thiazolidinones against glioblastoma multiforme cells, showing that structural modifications can enhance their efficacy. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines, demonstrating promising results in vitro .

Antidiabetic Effects

Thiazolidinediones (TZDs), a subclass of thiazolidines including our compound, are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs). This mechanism enhances insulin sensitivity and glucose metabolism. Compounds similar to 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have been shown to lower blood glucose levels in diabetic models .

Anti-inflammatory and Analgesic Properties

Thiazolidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In animal models, these compounds have demonstrated significant analgesic activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is largely attributed to its interaction with various biological targets:

- PPAR Agonism : Activation of PPARs leads to improved insulin sensitivity.

- Inhibition of Cell Proliferation : Induction of apoptosis in cancer cells through modulation of signaling pathways such as Raf/MEK/ERK and PI3K/AKT.

- Antioxidant Activity : Reduction of oxidative stress markers in cellular models .

Study on Antitumor Efficacy

In a recent study evaluating the antitumor efficacy of thiazolidinone derivatives, compound 14c exhibited significant cytotoxicity against various cancer cell lines with an EC50 value suggesting strong potential for development as an anticancer agent .

Evaluation in Diabetic Models

In diabetic rat models treated with TZDs similar to our compound, significant reductions in fasting blood glucose levels were observed alongside improvements in lipid profiles and insulin sensitivity markers .

Q & A

Q. What are the established synthetic routes for 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including:

- Thiazolidine-2,4-dione core formation : Reacting cysteine derivatives with α-haloketones under basic conditions.

- Pyrrolidine functionalization : Introducing the 3-(4-methoxyphenyl)propanoyl group via nucleophilic acyl substitution, often using triethylamine as a base in anhydrous dichloromethane or ethanol .

- Knoevenagel condensation : For coupling aromatic substituents, requiring controlled temperatures (60–80°C) and catalysts like piperidine . Key optimization factors include solvent polarity, catalyst loading, and reaction time to minimize by-products like unreacted intermediates .

Q. How is the structural integrity of this compound validated in academic research?

Advanced analytical techniques are employed:

- NMR spectroscopy : Confirms regiochemistry of the pyrrolidine and thiazolidine-2,4-dione moieties (e.g., H-NMR coupling constants for stereochemical assignments) .

- X-ray crystallography : Resolves planar geometry of the thiazolidine-2,4-dione core and spatial orientation of the 4-methoxyphenyl group .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological targets and mechanisms associated with this compound?

Like structurally related thiazolidinediones (TZDs), it likely targets peroxisome proliferator-activated receptor gamma (PPAR-γ) . Activation of PPAR-γ modulates glucose metabolism and insulin sensitivity, with potential antidiabetic effects . Preliminary in vitro assays (e.g., PPAR-γ transactivation studies) and molecular docking (using AutoDock Vina) can predict binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antidiabetic vs. anticancer effects)?

Contradictions arise from assay variability or off-target effects. Strategies include:

- Orthogonal assays : Compare PPAR-γ activation (luciferase reporter assays) with cytotoxicity screens (MTT assays on cancer cell lines) .

- Metabolomic profiling : Identify downstream signaling pathways (e.g., AMPK vs. PI3K/AKT) to clarify mechanistic divergence .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate structure-activity relationships .

Q. What methodologies enhance the compound’s selectivity for PPAR-γ over other isoforms (e.g., PPAR-α/δ)?

- Co-crystallization studies : Map ligand-receptor interactions to identify critical hydrogen bonds (e.g., with Ser289, His323 in PPAR-γ) .

- Molecular dynamics simulations : Predict binding stability and conformational changes in PPAR isoforms .

- Substituent tuning : Introduce steric hindrance (e.g., bulkier groups at the pyrrolidine position) to disfavor PPAR-α/δ binding .

Q. How can synthetic yields be improved without compromising purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% purity .

- Flow chemistry : Enables precise control of reaction parameters (temperature, stoichiometry) for scalable production .

- Chromatographic purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate high-purity batches .

Q. What computational tools are recommended for predicting pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- ADMET prediction software : SwissADME or pkCSM to estimate logP, CYP450 metabolism, and blood-brain barrier permeability .

- Molecular docking : AutoDock Vina for binding affinity comparisons across PPAR isoforms .

- MD simulations (GROMACS) : Assess stability in biological membranes and predict half-life .

Q. How should researchers design in vivo studies to validate therapeutic potential?

- Animal models : Use diabetic (e.g., db/db mice) or xenograft tumor models to evaluate efficacy .

- Dosage optimization : Conduct pharmacokinetic profiling (plasma concentration vs. time) to determine bioavailability and dosing intervals .

- Toxicology screens : Monitor liver/kidney function markers (ALT, creatinine) to assess safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.